molecular formula C15H23ClN2O B1392597 4-Methyl-N-(4-methylbenzyl)piperidine-4-carboxamide hydrochloride CAS No. 1243034-27-6

4-Methyl-N-(4-methylbenzyl)piperidine-4-carboxamide hydrochloride

Cat. No. B1392597
M. Wt: 282.81 g/mol
InChI Key: WOWILLINCJAYCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Methyl-N-(4-methylbenzyl)piperidine-4-carboxamide hydrochloride” is a chemical compound with the empirical formula C13H19N · HCl . It is a solid substance . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent scientific literature . Piperidines play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “4-Methyl-N-(4-methylbenzyl)piperidine-4-carboxamide hydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a methyl group and a benzyl group attached to the piperidine ring .


Physical And Chemical Properties Analysis

The compound is a solid substance . It has a molecular weight of 225.76 . The InChI key, which is a unique identifier for chemical substances, is YAMLAAGPSGVXFW-UHFFFAOYSA-N .

Scientific Research Applications

HIV-1 Inhibition

4-Methyl-N-(4-methylbenzyl)piperidine-4-carboxamide hydrochloride has been researched for its potential in inhibiting HIV-1. Imamura et al. (2006) found that introducing a carbamoyl group into the phenyl ring of the 4-benzylpiperidine moiety resulted in high metabolic stability and good inhibitory activity of HIV-1 envelope-mediated membrane fusion (Imamura et al., 2006).

Inotropic Activity

Liu et al. (2009) synthesized a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides, evaluating them for positive inotropic activity. These derivatives showed favorable activity compared to standard drugs, indicating potential for cardiac applications (Liu et al., 2009).

N-Nucleophiles in Aminocarbonylation

Takács et al. (2014) utilized alkoxycarbonylpiperidines, including compounds like 4-methyl-N-(4-methylbenzyl)piperidine-4-carboxamide hydrochloride, as N-nucleophiles in palladium-catalyzed aminocarbonylation. This research provides insights into the synthesis of carboxamides, which are significant in the development of pharmaceuticals (Takács et al., 2014).

Anticonvulsant Activity

Ho et al. (2001) synthesized analogues based on 2-piperidinecarboxylic acid and related pharmacophores, evaluating them for anticonvulsant activity. Their study highlights the potential of such compounds, including 4-methyl-N-(4-methylbenzyl)piperidine-4-carboxamide hydrochloride, in treating seizures (Ho et al., 2001).

Anti-Acetylcholinesterase Activity

Sugimoto et al. (1990) investigated the anti-acetylcholinesterase (anti-AChE) activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, indicating their potential use in treating conditions like Alzheimer’s disease (Sugimoto et al., 1990).

Synthesis and Bioactivity

Xue Si-jia (2011) conducted research on the synthesis and bioactivity of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, exploring its potential inhibitory activities toward fungi (Xue Si-jia, 2011).

properties

IUPAC Name

4-methyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.ClH/c1-12-3-5-13(6-4-12)11-17-14(18)15(2)7-9-16-10-8-15;/h3-6,16H,7-11H2,1-2H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWILLINCJAYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2(CCNCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-N-(4-methylbenzyl)piperidine-4-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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